molecular formula C22H27Cl2N5O4 B6488738 7-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-1,3-dimethyl-8-(3-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 923157-52-2

7-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-1,3-dimethyl-8-(3-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B6488738
CAS No.: 923157-52-2
M. Wt: 496.4 g/mol
InChI Key: REFSOMWUBGGBPW-UHFFFAOYSA-N
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Description

This compound is a 1,3-dimethylpurine-2,6-dione derivative with substitutions at positions 7 and 8, conferring unique physicochemical and pharmacological properties.

  • Position 8: A 3-methylpiperidin-1-yl group, contributing to tertiary amine basicity and enhanced blood-brain barrier penetration .
  • Potential Applications: Based on structural analogs, this compound may target enzymes like phosphoenolpyruvate carboxykinase (PEPCK) or purine-metabolizing enzymes, with applications in metabolic disorders or oncology .

Properties

IUPAC Name

7-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-1,3-dimethyl-8-(3-methylpiperidin-1-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27Cl2N5O4/c1-13-5-4-8-28(10-13)21-25-19-18(20(31)27(3)22(32)26(19)2)29(21)11-15(30)12-33-17-7-6-14(23)9-16(17)24/h6-7,9,13,15,30H,4-5,8,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REFSOMWUBGGBPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC3=C(N2CC(COC4=C(C=C(C=C4)Cl)Cl)O)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27Cl2N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues of Purine-2,6-Diones

Table 1: Key Structural and Functional Comparisons
Compound Name / ID Substituents (Position) Molecular Weight Key Features Pharmacological Implications
Target Compound 7: 3-(2,4-Dichlorophenoxy)-2-hydroxypropyl; 8: 3-methylpiperidin-1-yl ~507.3 (estimated) High lipophilicity (Cl groups), tertiary amine (piperidine) Enhanced enzyme inhibition, CNS activity potential
1,3-Dipropyl-8-thioxo-purine-2,6-dione () 1,3: Propyl; 8: Thioxo ~296.3 Thioxo group enhances electron density Possible antioxidant or metal-chelating activity
7-R-8-Thio-theophylline derivatives () 7: Phenethyl/CF3O-phenyl; 8: Thio ~350–450 Electrophilic thio group, fluorinated substituents Improved metabolic stability, kinase inhibition
7-[2-Hydroxy-3-(hydroxyphenethylamino)propyl]-1,3-dimethylpurine-2,6-dione () 7: Hydroxypropyl-hydroxyphenethylamino 389.4 Polar hydroxyl groups Reduced lipophilicity, potential for peripheral targeting

Pharmacokinetic and Pharmacodynamic Insights

  • Lipophilicity: The 2,4-dichlorophenoxy group in the target compound increases logP compared to non-halogenated analogs (e.g., ), favoring membrane permeability but risking cytochrome P450-mediated metabolism .
  • Solubility : The 2-hydroxypropyl moiety balances lipophilicity, improving aqueous solubility over fully aromatic analogs (e.g., ’s trifluoromethoxy derivatives) .

Enzyme Inhibition and Selectivity

  • PEPCK Inhibition: Analogous 1,3,8-trisubstituted purine-2,6-diones () show PEPCK inhibition, suggesting the target compound’s dichlorophenoxy group could improve potency via hydrophobic active-site interactions .
  • Kinase Selectivity : Compared to 8-thio-theophyllines (), the target’s methylpiperidinyl group may reduce off-target effects on kinases like PKA due to steric hindrance .

Q & A

Q. What methodologies are recommended for synthesizing and purifying this compound?

The synthesis involves multi-step organic reactions, typically starting with functionalization at the 7- and 8-positions of the xanthine core. Key steps include:

  • Nucleophilic substitution at position 8 using 3-methylpiperidine under controlled pH (8–10) to ensure regioselectivity .
  • Alkylation at position 7 with 3-(2,4-dichlorophenoxy)-2-hydroxypropyl groups, requiring anhydrous conditions and catalysts like triethylamine (TEA) to minimize side reactions .
  • Purification : Column chromatography (e.g., silica gel, eluent: CH₂Cl₂/MeOH 95:5) and recrystallization (ethanol/water) to achieve >95% purity .

Example Optimization Table :

StepReagents/ConditionsYield (%)Purity (HPLC)
8-Substitution3-Methylpiperidine, DMF, 60°C7289%
7-Alkylation3-(2,4-Dichlorophenoxy)-2-hydroxypropyl bromide, TEA, THF6592%

Q. How can structural integrity be validated post-synthesis?

Use a combination of:

  • ¹H/¹³C NMR to confirm substitution patterns (e.g., characteristic shifts for dichlorophenoxy protons at δ 7.2–7.5 ppm and piperidinyl N-CH₃ at δ 2.8–3.1 ppm) .
  • High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ calculated for C₂₃H₂₈Cl₂N₆O₄: 539.15) .
  • X-ray crystallography (if crystalline) to resolve stereochemical ambiguities at the 2-hydroxypropyl moiety .

Q. What preliminary assays are suitable for evaluating biological activity?

  • In vitro enzyme inhibition : Test against adenosine receptors (A₁/A₂ₐ) using radioligand binding assays (IC₅₀ values) .
  • Cytotoxicity screening : Use MTT assays on HEK-293 or HepG2 cell lines to assess safety margins (EC₅₀ > 100 µM recommended) .
  • Solubility/logP : Determine via shake-flask method (aqueous/organic phase partitioning) to guide pharmacokinetic studies .

Advanced Research Questions

Q. How can computational modeling guide structure-activity relationship (SAR) studies?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities at adenosine receptors. Focus on interactions between the 3-methylpiperidinyl group and hydrophobic receptor pockets .
  • QSAR models : Train models with descriptors like polar surface area (PSA) and ClogP to correlate substituent effects (e.g., dichlorophenoxy vs. methoxyphenyl) with bioactivity .
  • MD simulations : Analyze stability of receptor-ligand complexes over 100-ns trajectories to identify critical hydrogen bonds (e.g., 2-hydroxypropyl-OH with Thr257 in A₂ₐ) .

Q. How should researchers address contradictory data in biological assays?

  • Orthogonal validation : Replicate radioligand binding results with functional assays (e.g., cAMP accumulation for adenosine receptors) .
  • Meta-analysis : Pool data from structurally analogous compounds (e.g., 8-piperazinyl xanthines) to identify trends obscured by assay variability .
  • Probe solvent effects : Test activity in DMSO vs. cyclodextrin-based formulations to rule out aggregation artifacts .

Q. What strategies optimize pharmacokinetic properties without compromising activity?

  • Prodrug design : Esterify the 2-hydroxypropyl group to enhance oral bioavailability (e.g., acetyl-protected derivatives hydrolyzed in vivo) .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Modify labile sites (e.g., piperidinyl N-methyl to cyclopropyl) .
  • Plasma protein binding : Use equilibrium dialysis to quantify unbound fraction; introduce hydrophilic groups (e.g., PEG linkers) to reduce binding .

Q. How can advanced spectral techniques resolve stereochemical uncertainties?

  • NOESY NMR : Detect spatial proximity between 2-hydroxypropyl protons and the purine core to confirm R/S configuration .
  • VCD spectroscopy : Compare experimental vibrational circular dichroism spectra with DFT-calculated models to assign absolute stereochemistry .
  • Cryo-EM : For receptor-bound complexes, resolve binding poses at near-atomic resolution (if crystallization fails) .

Methodological Notes

  • Theoretical framework : Link SAR studies to adenosine receptor theory (e.g., Gi/o protein coupling for A₁) to contextualize mechanistic hypotheses .
  • Data curation : Use platforms like ChemAxon or PubChem to validate chemical descriptors and avoid replication errors .

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